molecular formula C16H19NO3 B4541712 2-(4-methoxybenzyl)hexahydro-1H-isoindole-1,3(2H)-dione

2-(4-methoxybenzyl)hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B4541712
M. Wt: 273.33 g/mol
InChI Key: ACQHCNMIUJRDFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(4-methoxybenzyl)hexahydro-1H-isoindole-1,3(2H)-dione derivatives can be approached through palladium-catalyzed aminocarbonylation of o-halobenzoates in the presence of primary amines, producing 2-substituted isoindole-1,3-diones efficiently. This method tolerates a broad range of functional groups, including methoxy, thereby offering a versatile pathway to the target compound (Worlikar & Larock, 2008). Another approach involves starting from 3-sulfolene to generate hexahydro-1H-isoindole-1,3(2H)-dione derivatives through epoxidation and subsequent nucleophilic opening of the epoxide, indicating a flexible strategy for obtaining the compound (Tan et al., 2016).

Molecular Structure Analysis

The molecular structure of related isoindole-1,3-dione derivatives has been elucidated using techniques such as X-ray diffraction. Structural analysis reveals that these compounds can adopt specific conformations influenced by their substituents, with significant implications for their chemical reactivity and interaction capabilities (Torrico-Vallejos et al., 2010).

Chemical Reactions and Properties

Isoindole-1,3-dione derivatives participate in various chemical reactions, reflecting their reactivity towards nucleophilic agents and potential for derivatization. These reactions include transformations with potassium hydroxide, ammonia, and hydrazine hydrate, leading to the formation of structurally diverse compounds suitable as building blocks in organic synthesis (Tetere et al., 2011).

properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-20-12-8-6-11(7-9-12)10-17-15(18)13-4-2-3-5-14(13)16(17)19/h6-9,13-14H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQHCNMIUJRDFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3CCCCC3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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